molecular formula C9H10N2S B12431702 2,7-Dimethyl-1,3-benzothiazol-6-amine

2,7-Dimethyl-1,3-benzothiazol-6-amine

Cat. No.: B12431702
M. Wt: 178.26 g/mol
InChI Key: IZUKFZHFEMWKKQ-UHFFFAOYSA-N
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Description

2,7-Dimethyl-1,3-benzothiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with a thiazole ring, with two methyl groups at positions 2 and 7 and an amine group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-1,3-benzothiazol-6-amine can be achieved through various synthetic pathways. One common method involves the reaction of 2-amino-4,5-dimethylbenzenethiol with an appropriate aldehyde under acidic conditions. The reaction typically proceeds through a cyclization process, forming the benzothiazole ring .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These methods are optimized for large-scale production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazoles .

Scientific Research Applications

2,7-Dimethyl-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to its therapeutic effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • 2,6-Dimethylbenzothiazole
  • 2-Methyl-1,3-benzothiazol-6-amine

Uniqueness

2,7-Dimethyl-1,3-benzothiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,7-dimethyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-5-7(10)3-4-8-9(5)12-6(2)11-8/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUKFZHFEMWKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1SC(=N2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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